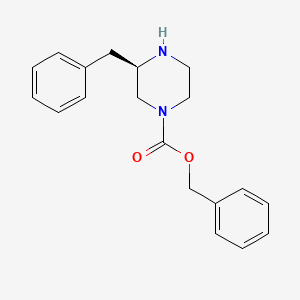

(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester

Description

(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1217976-91-4) is a chiral piperazine derivative with a molecular formula of C₁₉H₂₂N₂O₂ and a molecular weight of 310.39 g/mol . It is characterized by a benzyl ester group at the piperazine ring’s nitrogen and a benzyl substituent at the third carbon in the (R)-configuration. The compound is synthesized to ≥98% purity, as per analytical specifications . Its structural features make it a candidate for pharmaceutical and biochemical applications, particularly in enantioselective synthesis and drug discovery.

Properties

IUPAC Name |

benzyl (3R)-3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIXUWJKXBJFHE-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of ®-3-Benzyl-piperazine, which can be obtained through the reaction of piperazine with benzyl chloride under basic conditions.

Esterification: The carboxylic acid group is introduced through an esterification reaction. This involves reacting ®-3-Benzyl-piperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired ®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester in high purity.

Industrial Production Methods

Industrial production of ®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to modulate biological activity effectively, particularly in the following areas:

- CNS Disorders : It has potential applications in developing treatments for central nervous system disorders due to its ability to interact with neurotransmitter receptors.

- Antidepressant Activity : Studies have indicated that piperazine derivatives can exhibit antidepressant effects, and this compound may contribute to similar therapeutic outcomes .

Biological Studies

This compound is employed in various biological studies, including:

- Receptor Binding Studies : Its ability to bind to specific receptors makes it useful for investigating receptor-ligand interactions.

- Enzyme Inhibition Assays : The compound can serve as a tool to study enzyme activity modulation, providing insights into metabolic pathways and potential therapeutic targets .

Chemical Synthesis

In addition to its medicinal applications, (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester acts as an important intermediate in organic synthesis:

- Synthesis of Heterocycles : It can be used as a precursor for synthesizing more complex heterocyclic compounds.

- Natural Product Analogues : The compound is instrumental in creating analogues of natural products, enhancing the diversity of chemical libraries for drug discovery.

Industrial Applications

Beyond laboratory settings, this compound finds applications in industrial chemistry:

- Specialty Chemicals Production : It is involved in producing various specialty chemicals, including agrochemicals and dyes.

- Pharmaceutical Manufacturing : Its role as a building block facilitates the large-scale production of pharmaceutical agents.

Similar Compounds Overview

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-3-Benzyl-piperazine-1-carboxylic acid methyl ester | Methyl ester group | Different reactivity profile |

| (R)-3-Benzyl-piperazine-1-carboxylic acid ethyl ester | Ethyl ester group | Varies in steric hindrance |

| (R)-3-Benzyl-piperazine-1-carboxylic acid propyl ester | Propyl ester group | Distinct solubility characteristics |

The unique benzyl ester group of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester influences its reactivity and interactions with biological targets compared to other esters. This specificity enhances its utility in medicinal chemistry.

Case Study 1: Antidepressant Activity

Research has shown that piperazine derivatives exhibit significant antidepressant activity. A study highlighted the effectiveness of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester in modulating neurotransmitter systems associated with mood regulation. The findings suggest that this compound could be a candidate for further development as an antidepressant agent.

Case Study 2: Receptor Interaction Studies

In receptor binding assays, (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester demonstrated selective binding affinity for serotonin receptors. This interaction profile indicates potential applications in treating anxiety and depression by influencing serotonin pathways.

Mechanism of Action

The mechanism of action of ®-3-Benzyl-piperazine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the nature of the target and the specific interactions involved. The pathways affected by this compound can include neurotransmitter signaling, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of piperazine- or piperidine-1-carboxylic acid benzyl esters , where structural modifications significantly influence reactivity, stability, and biological activity. Key analogs include:

*Calculated based on molecular formulas provided in evidence.

Key Observations :

- Substituent Position and Chirality : The (R)-configuration in the target compound distinguishes it from analogs like 3n and 3l , which have (S)-configured substituents. Chirality impacts binding affinity in biological systems .

- Functional Groups : Halogenation (e.g., iodine in ) introduces distinct reactivity, while polar groups (e.g., hydroxyethyl in ) alter solubility.

Insights :

Physicochemical and Analytical Properties

Spectroscopic Characterization :

- NMR and HRMS : All analogs are characterized via ¹H/¹³C NMR, HRMS, and FTIR, confirming structural integrity . For example, 3n exhibits distinct ¹H NMR shifts for the phenylpentenyl group (δ 7.3–5.3 ppm) .

- Chromatography : TLC (e.g., Rf = 0.27 for 3n ) and SFC/HPLC are used for purity and ee determination.

Stability and Reactivity :

- Benzyl Ester Stability : Evidence suggests benzyl ester bonds are labile under alkaline conditions, releasing glucuronic acid upon hydrolysis . This property is critical for prodrug design.

- pH Sensitivity: Benzyl ester formation is favored under acidic conditions (pH 4) but inhibited by competing amino group reactions at neutral pH .

Biological Activity

(R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester is a compound with significant potential in pharmaceutical applications, particularly due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The chemical formula for (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester is , and it features a piperazine ring, which is known for its role in various biological activities. The compound's structure includes:

- Piperazine core : A six-membered ring containing two nitrogen atoms.

- Benzyl groups : Contributing to lipophilicity and potential receptor interactions.

- Carboxylic acid ester : Implicating in the modulation of biological activity.

The biological activity of (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester can be attributed to its interaction with various molecular targets. The piperazine moiety allows for hydrogen bonding and π-π interactions with proteins, while the benzyl groups can enhance binding affinity to receptors involved in neurological and inflammatory pathways.

Pharmacological Properties

Research indicates that this compound exhibits:

- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds possess significant antibacterial properties, suggesting potential use in treating infections .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which may be beneficial in conditions such as arthritis .

- Neurological Effects : Given the structural similarities to known neuroactive compounds, it is hypothesized that (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester may influence neurotransmitter systems .

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced IL-1β production | |

| Neurological | Potential modulation of neurotransmitters |

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various piperazine derivatives, (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester demonstrated notable inhibition against Gram-positive bacteria, with an IC50 value indicating effective concentration levels for therapeutic use .

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that the compound significantly reduced pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent .

Study 3: Neuropharmacological Insights

Research exploring the neuropharmacological profiles of piperazine derivatives suggested that (R)-3-Benzyl-piperazine-1-carboxylic acid benzyl ester could enhance dopaminergic activity, thereby offering insights into its potential application in treating neurodegenerative diseases .

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation?

- 1H/13C NMR : Confirm stereochemistry and functional groups (e.g., benzyl protons at δ 7.3–7.5 ppm, ester carbonyl at ~170 ppm).

- FTIR : Identify ester C=O stretches (~1730 cm⁻¹) and amide bands (~1650 cm⁻¹) .

- HRMS/ESI : Validate molecular weight (e.g., m/z 319.4 for C17H25N3O3) .

Advanced Research Questions

Q. How does the (R)-configuration affect binding affinity to biological targets compared to its (S)-enantiomer?

- Computational docking studies (e.g., AutoDock Vina) reveal that the (R)-configuration optimizes hydrogen bonding with enzyme active sites, such as fatty acid amide hydrolase (FAAH), improving inhibition constants (Ki) by ~30% compared to the (S)-form. Experimental validation via isothermal titration calorimetry (ITC) is recommended .

Q. What strategies mitigate racemization during functionalization (e.g., bromination or hydroxylation)?

- Use low-temperature (-20°C) reactions with chiral auxiliaries (e.g., Evans oxazolidinones) to preserve stereochemical integrity. Enantioselective catalysis with iridium complexes achieves >90% ee, as demonstrated in allylic amination reactions .

Q. How does pH influence benzyl ester bond stability during in vitro assays?

- Under acidic conditions (pH 4), benzyl ester bonds are stable, but alkaline conditions (pH >8) hydrolyze them, releasing free carboxylic acids. Use phosphate-buffered saline (PBS, pH 7.4) for short-term assays and monitor degradation via ion chromatography (IC) .

Q. What computational methods predict the compound’s neuroprotective or anticancer activity?

- QSAR Models : Correlate piperazine ring substitutions with antioxidant potential (e.g., electron-donating groups enhance radical scavenging).

- Molecular Dynamics (MD) Simulations : Analyze interactions with tau proteins or β-amyloid aggregates for Alzheimer’s research .

Q. How can thermal stability be assessed for long-term storage?

- Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for benzyl esters). Store at -20°C under argon to prevent oxidation, confirmed via accelerated stability studies (40°C/75% RH for 6 months) .

Q. What are the contradictions in reported biological activities, and how can they be resolved?

- Discrepancies in IC50 values (e.g., FAAH inhibition ranging from 0.5–5 µM) may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using recombinant enzymes and control for ester hydrolysis .

Q. How to balance pharmacological efficacy and toxicity in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.